1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine
Description
Properties
CAS No. |
122521-97-5 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 |
InChI |
InChI=1S/C8H7NO/c1-2-7-8-4-6(5-10-8)9(7)3-1/h1-3,5,8H,4H2 |
InChI Key |
VUQOCIJKMFJUFK-UHFFFAOYSA-N |
SMILES |
C1C2C3=CC=CN3C1=CO2 |
Synonyms |
1,4-Methano-1H-pyrrolo[2,1-c][1,4]oxazine(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Research indicates that 1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine and its derivatives exhibit promising biological activities:
- Anticancer Potential : Compounds within the oxazine class have demonstrated significant anticancer effects. Preliminary studies suggest that 1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine may inhibit tumor growth through various mechanisms .
- Neuroprotective Effects : Similar compounds have shown potential in neuroprotection and may be beneficial in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
Material Science Applications
The unique properties of 1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine also make it suitable for applications in materials science:
- Polymer Chemistry : Its reactivity allows it to serve as a building block for synthesizing advanced materials with tailored properties. It can be incorporated into polymer matrices to enhance mechanical strength and thermal stability .
- Organic Electronics : The compound's electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of derivatives of 1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine. The results indicated that certain derivatives inhibited cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Case Study 2: Neuroprotective Mechanisms
Research into the neuroprotective effects of compounds similar to 1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine revealed that these compounds could reduce oxidative stress and inflammation in neuronal cells. These findings suggest potential therapeutic applications for neurodegenerative conditions .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine and Analogues
Key Observations :
- Ring Fusion Differences : The substitution of pyrrole with piperidine (e.g., octahydropyrido[2,1-c][1,4]oxazine) increases saturation, enhancing CNS penetration but reducing aromaticity .
- Functional Group Impact : The addition of ketone groups (e.g., 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione) increases polarity, making the compound suitable for optical applications but less bioavailable .
Table 2: Pharmacological Profile Comparison
Key Findings :
- CNS Activity : The 3-phenyl derivative of octahydropyrido[2,1-c][1,4]oxazine exhibits stereospecific CNS effects, with the 10R diastereomer showing superior locomotor suppression compared to 10S .
- Therapeutic Applications: Octahydropyrazino[2,1-c][1,4]oxazine derivatives demonstrate improved pharmacokinetics (e.g., bioavailability >80%) as ROMK inhibitors for hypertension , whereas the methanopyrrolo-oxazine core lacks such specificity.
Key Insights :
- Efficiency: The GP7 method for spiro-oxazine synthesis achieves high yields (>90%) due to mild reaction conditions , whereas catalytic hydrogenolysis routes for the methanopyrrolo-oxazine scaffold require stringent pH control .
- Challenges: Stereochemical control remains a hurdle for octahydropyrido/pyrazino-oxazines, necessitating chiral resolution techniques .
Physicochemical Properties
Table 4: Physicochemical Comparison
Key Trends :
- Lipophilicity: The methanopyrrolo-oxazine scaffold’s higher LogP (1.2) suggests better membrane permeability than polar dione derivatives (LogP = -0.5) .
- Stability: Hygroscopicity in pyrazino-oxazines necessitates inert storage conditions , whereas the methanopyrrolo-oxazine core is air-stable.
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds through a Michael addition of the amino alcohol to the acetylene, followed by intramolecular cyclization. Key parameters include:
-
Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing dipolar intermediates.
-
Temperature : Reactions typically proceed at 0–25°C to minimize side product formation.
-
Catalysts : Phosphine derivatives (e.g., PPh₃) facilitate proton transfer steps, achieving yields up to 78%.
Table 1: Representative Conditions for Cyclocondensation
| Starting Material | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| β-Amino alcohol + DMAD | MeCN | PPh₃ | 0→25 | 72 |
| 1-Nitroso-2-naphthol + DAAD | MeOH | None | Reflux | 65 |
Hydrogenation of Unsaturated Precursors
Saturation of the methano bridge is critical for accessing the 1H-1,4-Methanopyrrolo[2,1-c]oxazine scaffold. VulcanChem’s protocol for hexahydro-7,8a-methanopyrrolo[2,1-c]oxazine-3-carboxylic acid highlights the use of palladium or nickel catalysts under hydrogen gas (1–3 atm).
Catalytic Hydrogenation Parameters
-
Catalyst Loading : 5–10% Pd/C or Raney Ni achieves full saturation within 12–24 hours.
-
Solvent Effects : Ethanol or ethyl acetate preferentially stabilizes the bicyclic transition state.
-
Selectivity : Competitive reduction of the oxazine ring is mitigated by steric hindrance from the methano bridge.
Table 2: Hydrogenation Efficiency Across Catalysts
Tandem Cycloaddition-Cycloreversion Strategies
Recent advances employ Diels-Alder cycloadditions followed by retro-electrocyclizations to construct the oxazine core. A 2024 study detailed the reaction of 1,4-oxazin-2-ones with phenylacetylene, yielding polysubstituted pyridines and oxazine intermediates.
Key Steps in Tandem Reactions
Table 3: Performance of Tandem Reaction Sequences
Solid-Phase Synthesis for Structural Diversification
Patent literature discloses solid-phase methods to generate 1,4-Methanopyrrolooxazine derivatives. A 2023 WO patent describes immobilizing pyrrole intermediates on resin, followed by oxazine ring closure and cleavage.
Advantages of Solid-Phase Approaches
-
Purification Simplification : By-products remain resin-bound, enabling facile isolation.
-
Combinatorial Libraries : Varying amino alcohol and acetylene inputs generates structural diversity.
Crystallographic Insights into Reaction Intermediates
Single-crystal X-ray diffraction of related compounds, such as 6-(4-chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c]oxazine, reveals planar oxazine rings (dihedral angle: 8.96° with pyrazole) . These findings inform solvent selection and catalyst design to minimize steric strain during methano bridge formation.
Q & A
Q. What are the primary synthetic routes for 1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine, and how do reaction conditions influence stereochemical outcomes?
The synthesis often involves cyclization strategies, such as the Aza-Michael addition for imidazo-oxazine analogs, where primary amines react with α,β-unsaturated carbonyl compounds under mild conditions (e.g., room temperature, polar solvents). Stereochemical control is critical, as reaction parameters (e.g., temperature, catalyst) can lead to distinct stereoisomers. For example, diastereoselective synthesis via C–H functionalization using benzoic acid catalysis enables fused oxazine formation with high selectivity .
Q. How can the molecular structure and purity of 1H-1,4-Methanopyrrolo[2,1-c][1,4]oxazine derivatives be confirmed?
Key techniques include:
- X-ray crystallography to resolve fused bicyclic systems and non-planar nitrogen/oxygen atoms .
- NMR spectroscopy (¹H/¹³C) to identify chiral centers and substituent effects, such as shifts in methanamine or ethyl groups .
- Elemental analysis and HPLC for purity assessment, particularly for intermediates like tert-butyl esters .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Personal protective equipment (PPE): Gloves, lab coats, and eye protection are mandatory due to acute toxicity risks (oral, dermal, inhalation; Category 4) .
- Incompatible materials: Avoid strong acids/bases and oxidizing agents to prevent hazardous decomposition (e.g., toxic fumes) .
- Storage: Stable under normal conditions but requires inert atmosphere for long-term preservation .
Advanced Research Questions
Q. How do stereochemical variations in the bicyclic core influence biological activity?
Chirality at carbon atoms (e.g., 3S,8aS configuration) dictates interactions with enzymes or receptors. For instance, methanamine-substituted analogs show enhanced binding to CNS targets due to hydrogen bonding via the imidazole moiety. Modifications like ethyl or quinolinyl groups alter selectivity for antimicrobial or antitumor applications .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for oxazine derivatives?
- Molecular docking: Predict interactions with biological targets (e.g., DNA for antitumor PBD analogs) .
- Enzyme inhibition assays: Test derivatives against nucleoside phosphorylases or hydrolases to assess transition-state mimicry efficacy .
- Comparative SAR tables: Evaluate substituent effects (e.g., methyl vs. ethyl groups) on bioactivity and solubility .
Q. How can conflicting data on synthetic yields or biological efficacy be resolved?
- Reproducibility checks: Standardize reaction conditions (e.g., solvent purity, catalyst loading) across labs .
- Meta-analysis: Compare crystallographic data (e.g., bond lengths, planarity deviations) to identify structural inconsistencies .
- Dose-response studies: Clarify discrepancies in pharmacological activity by testing across multiple cell lines or in vivo models .
Q. What strategies optimize the stability of oxazine derivatives under physiological conditions?
- Prodrug design: Introduce tert-butyl esters or carboxylic acid groups to enhance metabolic stability .
- pH adjustment: Maintain solutions near the compound’s pKa (~9.32) to prevent degradation .
- Lyophilization: Improve shelf life for hydrophilic analogs .
Methodological Challenges and Solutions
Q. What advanced techniques address low yields in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
